molecular formula C46H68ClN5O10 B15126110 2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride

2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride

Cat. No.: B15126110
M. Wt: 886.5 g/mol
InChI Key: CKLDNAAAZOJWFY-UHFFFAOYSA-M
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Description

The compound “2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride” is a complex organic molecule that features multiple functional groups, including azido, methoxy, and indolium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the indolium core: This can be achieved through the condensation of an appropriate indole derivative with a suitable aldehyde under acidic conditions.

    Introduction of the azido group: This step involves the nucleophilic substitution of a halogenated precursor with sodium azide.

    Attachment of the ethoxy chains: This can be done through etherification reactions using ethylene glycol derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its indolium core.

    Medicine: Investigated for its potential as a drug delivery agent or therapeutic compound.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azido group can participate in click chemistry reactions, while the indolium core can interact with biological molecules through π-π stacking and other non-covalent interactions. The ethoxy chains provide solubility and flexibility, enhancing the compound’s overall functionality.

Comparison with Similar Compounds

Similar Compounds

    Indolium derivatives: Compounds with similar indolium cores but different substituents.

    Azido compounds: Molecules featuring the azido group, such as azido sugars or azido peptides.

    Ether derivatives: Compounds with similar ethoxy chains but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications

Properties

Molecular Formula

C46H68ClN5O10

Molecular Weight

886.5 g/mol

IUPAC Name

2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride

InChI

InChI=1S/C46H68N5O10.ClH/c1-45(2)39-35-37(60-33-31-58-29-27-56-24-23-54-20-19-52-7)13-15-41(39)50(5)43(45)11-9-8-10-12-44-46(3,4)40-36-38(14-16-42(40)51(44)6)61-34-32-59-30-28-57-26-25-55-22-21-53-18-17-48-49-47;/h8-16,35-36H,17-34H2,1-7H3;1H/q+1;/p-1

InChI Key

CKLDNAAAZOJWFY-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

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